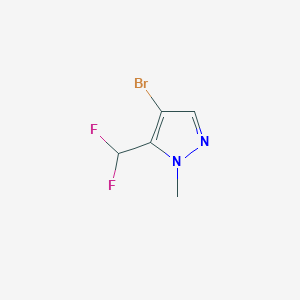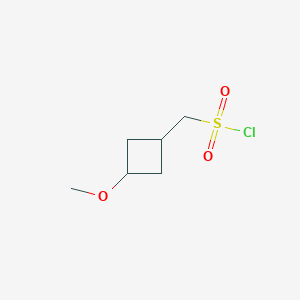![molecular formula C22H18O4 B2925920 2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid CAS No. 115213-33-7](/img/structure/B2925920.png)
2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a chemical compound with the molecular formula C20H18 . It is a solid substance at room temperature . The compound is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid consists of a terphenyl backbone with two methyl groups attached at the 2’ and 5’ positions and two carboxylic acid groups attached at the 4 and 4’’ positions . The InChI code for this compound is 1S/C20H18/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h3-14H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.36 . It is a solid at room temperature and should be stored in a dry environment .Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) Construction
2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid has been used as a rigid, linear ligand to construct metal–organic frameworks with Pb(II). Different volumes' rates of DMF/EtOH were employed to synthesize structurally diverse MOFs, demonstrating variations in dimensionalities and properties such as solid-state photoluminescence at room temperature (Dai et al., 2016).
Luminescence Ratiometric Temperature Sensing
Isostructural lanthanide metal-organic frameworks constructed using this compound and another ligand demonstrated distinct S-type luminescence responses to temperature variations. These findings suggest potential applications in temperature measurement and in situ monitoring in microelectronics, highlighting the ligand's role in enhancing material properties (Liu et al., 2021).
Molecular Engineering for Solar Cell Applications
The compound has also found applications in molecular engineering for solar cell applications. Organic sensitizers incorporating donor, electron-conducting, and anchoring groups have been engineered at a molecular level, demonstrating high incident photon to current conversion efficiency and overall conversion efficiency under standard sunlight (Kim et al., 2006).
Coordination Polymers and Structural Diversity
Research utilizing this compound to construct coordination polymers with Zn(II) and Pb(II) ions has demonstrated the ability to form diverse structures, from one-dimensional rod-shaped to complex networks. These structures have been characterized by various techniques, providing insights into their potential applications based on their unique structural features (Sahu et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the compound .
Mécanisme D'action
Target of Action
It is known that this compound is used as a ligand in the synthesis of coordination polymers . These polymers have various applications, including luminescence and magnetic properties .
Mode of Action
The compound interacts with metal ions to form coordination polymers . The specific interactions depend on the metal ions and the conditions of the reaction . The resulting polymers can have different structures, including 3D frameworks .
Pharmacokinetics
The compound has a predicted density of 1.247±0.06 g/cm3 and a boiling point of 547.6±50.0 °C . These properties could potentially impact its bioavailability.
Result of Action
The coordination polymers synthesized using this compound as a ligand have been found to possess luminescent and magnetic properties .
Propriétés
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-13-11-20(16-5-9-18(10-6-16)22(25)26)14(2)12-19(13)15-3-7-17(8-4-15)21(23)24/h3-12H,1-2H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDSTRMMQZSYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)O)C)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]thiazol-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2925839.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2925844.png)
![4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2925848.png)







![N-(furan-2-ylmethyl)-3-[3-(furan-2-ylmethylamino)-3-oxopropyl]sulfanylpropanamide](/img/structure/B2925860.png)